molecular formula C30H24N2O3S2 B301826 N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide

N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide

Cat. No.: B301826
M. Wt: 524.7 g/mol
InChI Key: HMWUZIWSLJMGFZ-UHFFFAOYSA-N
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Description

N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide is a complex organic compound with the molecular formula C30H24N2O3S2 and a molecular weight of 524.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene to introduce the sulfamoyl group, followed by coupling with a phenyl derivative. The final step involves the formation of the benzamide linkage through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine

Uniqueness

Compared to similar compounds, N-{4-[(1-naphthylamino)sulfonyl]phenyl}-4-[(phenylsulfanyl)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications and makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C30H24N2O3S2

Molecular Weight

524.7 g/mol

IUPAC Name

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C30H24N2O3S2/c33-30(24-15-13-22(14-16-24)21-36-26-9-2-1-3-10-26)31-25-17-19-27(20-18-25)37(34,35)32-29-12-6-8-23-7-4-5-11-28(23)29/h1-20,32H,21H2,(H,31,33)

InChI Key

HMWUZIWSLJMGFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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